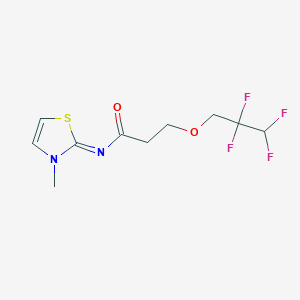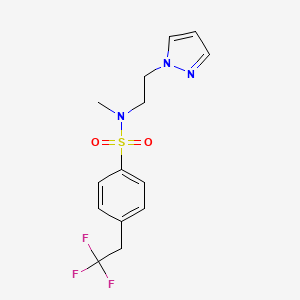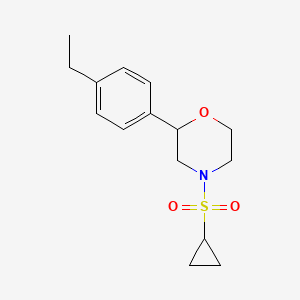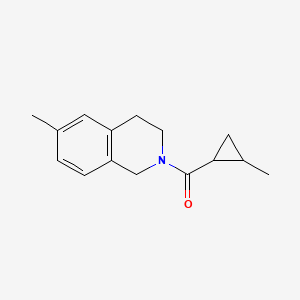![molecular formula C17H26N2O2 B7634508 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea, also known as HCMPBU, is a synthetic compound that has been studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea is not fully understood, but it is believed to modulate various signaling pathways involved in cell survival and death. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. It also inhibits the JNK and p38 MAPK signaling pathways, which are involved in cell death and inflammation.
Biochemical and Physiological Effects:
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes and decrease the levels of inflammatory cytokines in the brain. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has also been shown to improve mitochondrial function and reduce oxidative stress in the heart.
実験室実験の利点と制限
One of the advantages of using 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea in lab experiments is its relatively simple synthesis method. It can be synthesized using commercially available starting materials and does not require complex equipment or techniques. However, one of the limitations of using 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea. One potential direction is to further investigate its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential anticancer activity in vivo, using animal models of cancer. Furthermore, the development of more water-soluble derivatives of 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea could potentially overcome its limitations in lab experiments.
合成法
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3-phenylcyclopentanol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 2-phenylbutylamine to give the final product, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea.
科学的研究の応用
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has also been studied for its potential anticancer activity, as it was found to inhibit the growth of cancer cells in vitro. In addition, 1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea has been shown to have cardioprotective effects in animal models of myocardial infarction.
特性
IUPAC Name |
1-[(3-hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-14(15-6-4-3-5-7-15)12-19-17(21)18-11-13-8-9-16(20)10-13/h3-7,13-14,16,20H,2,8-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXZATOBBJYZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NCC1CCC(C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)
![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)
![[(2E,4E)-hexa-2,4-dienyl] 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate](/img/structure/B7634440.png)
![[(2E,4E)-hexa-2,4-dienyl] 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate](/img/structure/B7634443.png)
![1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)


![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)

![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)


![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)